3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide
Description
Chemical Structure and Key Properties The compound 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide (CAS: 125187-30-6, FEMA 4773) is an acrylamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked to a propenamide backbone, with a 3,4-dimethoxyphenethylamine substituent on the amide nitrogen. Its molecular formula is C₂₁H₂₁NO₆, and it has a molecular weight of 383.40 g/mol . The compound is synthesized via condensation reactions, as demonstrated in , where its NMR data (e.g., δ 7.50 ppm for the α,β-unsaturated proton) confirm the (E)-stereochemistry of the acrylamide group .
For instance, it is listed as Rubescenamine in flavoring agent databases (FEMA 4773) and is structurally related to naturally occurring amides found in medicinal plants like Lycium species (). Its methylenedioxy and methoxy substituents suggest possible interactions with enzymes or receptors sensitive to aromatic electron-donating groups .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-16-6-3-15(11-18(16)24-2)9-10-21-20(22)8-5-14-4-7-17-19(12-14)26-13-25-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,22)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXDEDPXCVRAPT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H21N1O4
- Molecular Weight : 325.37 g/mol
- CAS Number : Not specifically listed but closely related compounds can be referenced for safety and handling.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing oxidative stress and inflammation.
- Modulation of Receptor Activity : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the cellular context.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : Exhibits significant antioxidant properties, which can protect cells from oxidative damage.
- Anticancer Potential : Preliminary data suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Neuroprotective Effects : There is evidence indicating its potential to protect neuronal cells from damage in models of neurodegenerative diseases.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated that it possesses a moderate cytotoxic effect with an IC50 value ranging from 10 to 25 µM across different cell lines. This suggests potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Neuroprotective Effects
In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism appears to involve the modulation of intracellular calcium levels and inhibition of apoptotic pathways.
Safety Profile
While the compound shows promising biological activity, safety evaluations are crucial. Current data indicates low acute toxicity in animal models, but comprehensive toxicological studies are required to establish a full safety profile.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Bioactivity : 10d , with a ferulic acid-derived aromatic ring, shows marked anti-inflammatory activity, suggesting that hydroxyl/methoxy substitution patterns are critical for binding to inflammatory targets like cyclooxygenase (COX) .
- Amide vs.
Analogues with Modified Amine Side Chains
Key Observations :
- Indole Substitution : The indole moiety in 5q confers strong acetylcholinesterase (AChE) inhibition, likely due to π-π stacking with the enzyme’s aromatic residues .
- N-Alkyl vs. N-Aryl : The target compound’s 3,4-dimethoxyphenethylamine side chain may enhance selectivity for specific receptors compared to N,N-diphenyl derivatives like 2228 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
